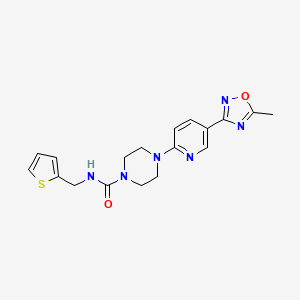
4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
The exact mass of the compound 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial and Antituberculosis Activity
Compounds derived from oxadiazole and piperazine frameworks have been synthesized and tested for their antimicrobial and tuberculostatic activities. For instance, derivatives of phenylpiperazineacetic hydrazide showed in vitro tuberculostatic activity with minimum inhibiting concentrations (MICs) within the range of 25 - 100 mg/ml, indicating their potential as therapeutic agents against tuberculosis (Foks et al., 2004).
Anticancer Properties
Carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have been designed and synthesized, exhibiting significant in vitro antiproliferative activity. Certain derivatives demonstrated superior anticancer activity against HeLa cell lines, highlighting their potential in cancer therapy (Ajeesh Kumar et al., 2016).
Antimicrobial Agents
Novel compounds derived from piperazine carboxamides and oxadiazol substitutions have been synthesized and characterized, showing moderate to good activities against tested bacterial and fungal strains. This underscores their potential as antimicrobial agents for treating infections (Jadhav et al., 2017).
Synthesis and Chemical Characterization
Novel Compound Synthesis
Research efforts have led to the synthesis of novel compounds featuring oxadiazole, piperazine, and carbazole derivatives, with extensive characterization using NMR, MS, and IR techniques. These studies provide foundational knowledge for the development of compounds with potential biological activities (Patel et al., 2012).
Tubulin Inhibitor Chemotype
A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was identified as tubulin inhibitors, demonstrating antiproliferative effects. This discovery offers a novel chemotype for exploring cancer treatment options (Krasavin et al., 2014).
Eigenschaften
IUPAC Name |
4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-13-21-17(22-26-13)14-4-5-16(19-11-14)23-6-8-24(9-7-23)18(25)20-12-15-3-2-10-27-15/h2-5,10-11H,6-9,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFOMRZZGKXWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2798989.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2798990.png)
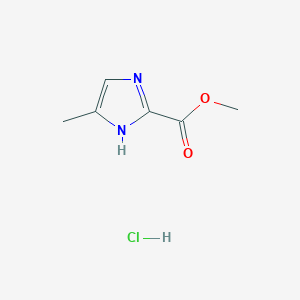


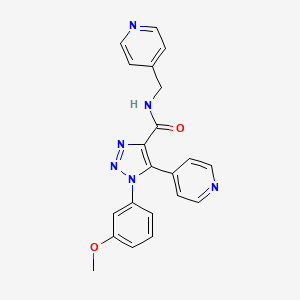

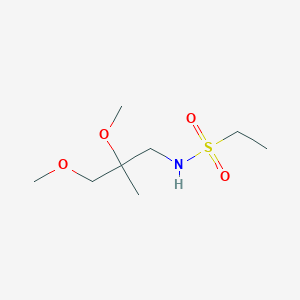

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)
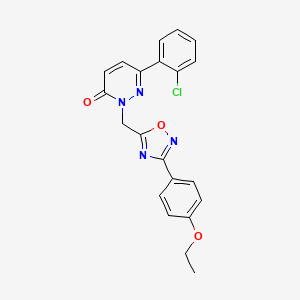
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2799003.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)